2,2',3,4,4'-Pentabromodiphenyl ether
Overview
Description
2,2’,3,4,4’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is a synthetic compound widely used in various consumer products to reduce flammability. The chemical formula for 2,2’,3,4,4’-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .
Mechanism of Action
Target of Action
2,2’,3,4,4’-Pentabromodiphenyl ether, also known as 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs)
Mode of Action
It is known that pbdes, including this compound, are very unreactive . They are incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Biochemical Pathways
A study has suggested that the bimolecular reaction with hydroxyl radical mainly leads to hydroxylated bde99s rather than hydroxylated tetrabrominated diphenyl ethers .
Result of Action
It is known that pbdes, including this compound, are toxic and persistent . Their industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
Biochemical Analysis
Biochemical Properties
It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified .
Cellular Effects
It is suspected to induce lipid accumulation throughout differentiation in certain cell types .
Molecular Mechanism
It is suspected to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2’,3,4,4’-Pentabromodiphenyl ether in laboratory settings are not yet fully known. It is known that the compound has a certain degree of stability . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’-Pentabromodiphenyl ether vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .
Metabolic Pathways
It is known that the compound is a part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .
Transport and Distribution
It is known that the distribution concentration of PBDEs in soil decreases with increasing distance from the industrial area .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not yet available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The process involves multiple steps of bromination to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,4,4’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through techniques such as recrystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, debrominated, and substituted derivatives of diphenyl ether .
Scientific Research Applications
2,2’,3,4,4’-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Utilized in the production of flame-retardant materials, including textiles, electronics, and plastics
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
Uniqueness
2,2’,3,4,4’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. This pattern affects its reactivity, environmental persistence, and biological interactions, making it distinct from other PBDE congeners .
Properties
IUPAC Name |
1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQSUZPTTUUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052685 | |
Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182346-21-0 | |
Record name | 2,2′,3,4,4′-Pentabromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182346-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PBDE 85 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182346210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGO8T80EZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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